molecular formula C21H20F3N3O2 B2615593 2-{4-[2-(1-methyl-1H-indol-3-yl)acetamido]phenyl}-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1286703-26-1

2-{4-[2-(1-methyl-1H-indol-3-yl)acetamido]phenyl}-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B2615593
CAS No.: 1286703-26-1
M. Wt: 403.405
InChI Key: ZLMQGAOTDNTOSY-UHFFFAOYSA-N
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Description

2-{4-[2-(1-methyl-1H-indol-3-yl)acetamido]phenyl}-N-(2,2,2-trifluoroethyl)acetamide is a synthetic organic compound that features an indole moiety, a phenyl ring, and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(1-methyl-1H-indol-3-yl)acetamido]phenyl}-N-(2,2,2-trifluoroethyl)acetamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Acylation: The indole derivative is then acylated using acetic anhydride to introduce the acetamido group.

    Coupling with Phenyl Ring: The acetamido-indole compound is coupled with a phenyl ring substituted with an appropriate leaving group (e.g., halide) through a nucleophilic aromatic substitution reaction.

    Introduction of Trifluoroethyl Group: Finally, the trifluoroethyl group is introduced via a nucleophilic substitution reaction using a trifluoroethyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the acetamido group, potentially converting it to an amine.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s indole moiety is of particular interest due to its presence in many bioactive molecules. It can be used to study enzyme interactions and receptor binding, providing insights into biochemical pathways.

Medicine

Medicinally, 2-{4-[2-(1-methyl-1H-indol-3-yl)acetamido]phenyl}-N-(2,2,2-trifluoroethyl)acetamide has potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in oncology and neurology.

Industry

In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.

    N-(2,2,2-trifluoroethyl)benzamide: Shares the trifluoroethyl group but lacks the indole moiety.

    1-methyl-1H-indole-3-carboxamide: Contains the indole moiety but differs in the acetamido and trifluoroethyl groups.

Uniqueness

2-{4-[2-(1-methyl-1H-indol-3-yl)acetamido]phenyl}-N-(2,2,2-trifluoroethyl)acetamide is unique due to its combination of an indole moiety, a phenyl ring, and a trifluoroethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[4-[[2-(1-methylindol-3-yl)acetyl]amino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O2/c1-27-12-15(17-4-2-3-5-18(17)27)11-20(29)26-16-8-6-14(7-9-16)10-19(28)25-13-21(22,23)24/h2-9,12H,10-11,13H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMQGAOTDNTOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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